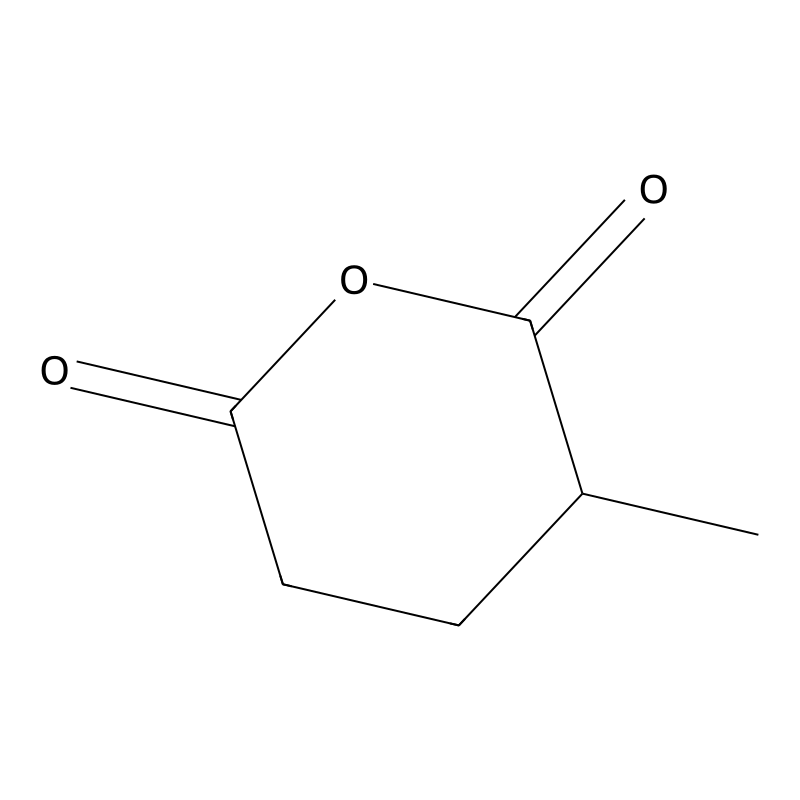3-methyldihydro-2H-pyran-2,6(3H)-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Methyldihydro-2H-pyran-2,6(3H)-dione, also known as 3-methyloxane-2,6-dione, is a cyclic compound characterized by its unique structure that includes a pyran ring with two carbonyl groups. Its molecular formula is and it has a molecular weight of approximately 128.12 g/mol. The compound features a six-membered ring structure containing both oxygen and carbon atoms, making it part of the larger family of dihydropyran derivatives. This compound is known for its potential applications in various fields, including organic synthesis and medicinal chemistry .
- Oxidation: This compound can be oxidized to form corresponding carboxylic acids using agents such as potassium permanganate.
- Reduction: Reducing agents like sodium borohydride can convert the carbonyl groups into hydroxyl groups, yielding diols.
- Substitution Reactions: Nucleophilic substitution can occur at the electrophilic carbonyl carbon, leading to the formation of various substituted derivatives .
These reactions highlight the compound's reactivity due to the electrophilic nature of its carbonyl groups.
Several synthetic methods have been developed for producing 3-methyldihydro-2H-pyran-2,6(3H)-dione:
- Cyclization of Malic Acid Derivatives: One common method involves the cyclization of malic acid derivatives with acetic anhydride under reflux conditions.
- Potassium Carbonate-Promoted Condensation: Another approach utilizes potassium carbonate to promote the condensation of ethyl acetoacetate with aromatic aldehydes in ethanol .
- Industrial Production: For large-scale production, optimized reaction conditions involving continuous flow reactors and advanced catalytic systems are employed to enhance yield and purity.
These methods illustrate the versatility in synthesizing this compound.
3-Methyldihydro-2H-pyran-2,6(3H)-dione has several applications:
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Agricultural Chemistry: Its derivatives are explored for use as herbicides and fungicides due to their biological activity.
- Pharmaceuticals: Potential applications in drug development are being investigated due to its biological properties .
Interaction studies involving 3-methyldihydro-2H-pyran-2,6(3H)-dione focus on its reactivity with various nucleophiles and electrophiles. The presence of carbonyl groups makes it susceptible to nucleophilic attack, leading to the formation of diverse derivatives with modified biological activities. These interactions can be crucial for developing new compounds with enhanced efficacy in agricultural or medicinal applications .
Several compounds share structural similarities with 3-methyldihydro-2H-pyran-2,6(3H)-dione. Here are some notable examples:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 4-Isobutyldihydro-2H-pyran-2,6(3H)-dione | 185815-59-2 | 1.00 |
| 4-Ethyl-4-methyldihydro-2H-pyran-2,6(3H)-dione | 6970-57-6 | 0.96 |
| 4-Methyl-4-pentyldihydro-2H-pyran-2,6(3H)-dione | 61871-53-2 | 0.96 |
| 4-(10-Cyclohexyldecyl)dihydro-2H-pyran-2,6(3H)-dione | 88444-19-3 | 0.96 |
| 4-Butyl-4-methyldihydro-2H-pyran-2,6(3H)-dione | 63537-36-0 | 0.96 |
These compounds exhibit similar structural features but may differ in their biological activities and chemical properties. The uniqueness of 3-methyldihydro-2H-pyran-2,6(3H)-dione lies in its specific arrangement of functional groups and potential applications that may not be fully realized by its analogs .








